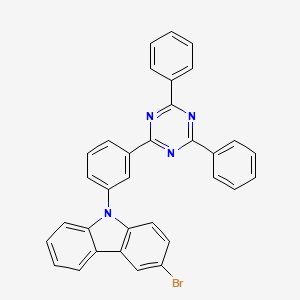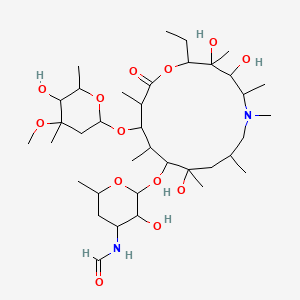
3'-N,N-Di(desmethyl)-3'-N-formyl Azithromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of two methyl groups and the addition of a formyl group at the 3’ position. It is primarily used as a reference standard in research and analytical studies .
Méthodes De Préparation
The synthesis of 3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin involves multiple steps, starting from azithromycin. The key steps include:
Demethylation: The removal of methyl groups from azithromycin using specific reagents.
Formylation: The addition of a formyl group at the 3’ position.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations. Industrial production methods are similar but scaled up to meet the demand for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods and quality control.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development and testing of new pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This leads to the disruption of bacterial growth and replication. The compound targets the 50S subunit of the ribosome, interfering with the translocation process during protein synthesis .
Comparaison Avec Des Composés Similaires
3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin is unique due to its specific structural modifications. Similar compounds include:
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with similar mechanisms of action.
Erythromycin: A precursor to azithromycin, with a slightly different structure and spectrum of activity.
The uniqueness of 3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin lies in its specific modifications, which can alter its pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C37H68N2O13 |
|---|---|
Poids moléculaire |
748.9 g/mol |
Nom IUPAC |
N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]formamide |
InChI |
InChI=1S/C37H68N2O13/c1-13-26-37(10,46)30(42)23(6)39(11)17-19(2)15-35(8,45)32(52-34-28(41)25(38-18-40)14-20(3)48-34)21(4)29(22(5)33(44)50-26)51-27-16-36(9,47-12)31(43)24(7)49-27/h18-32,34,41-43,45-46H,13-17H2,1-12H3,(H,38,40) |
Clé InChI |
FSUFNIVRKKVCSI-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC=O)O)(C)O)C)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12109518.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)

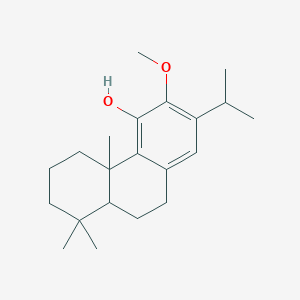
![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)
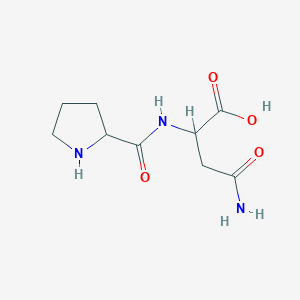
![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)

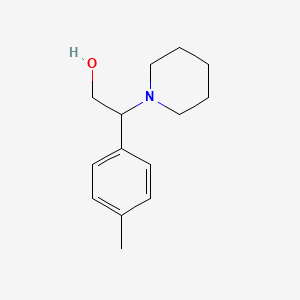
![8-Oxa-5-azoniaspiro[4.5]decane, bromide](/img/structure/B12109565.png)
